5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine
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Description
5-Bromo-N-(pyridin-4-yl)pyrimidin-2-amine is a compound that belongs to the class of nitrogen-containing heterocycles known as pyrimidines. These compounds are of significant interest due to their wide range of applications in pharmaceutical and chemical fields. The presence of bromine and pyridinyl substituents on the pyrimidine ring can potentially influence the chemical reactivity and physical properties of the molecule, making it a valuable intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the reaction of α-bromoketones with 2-aminopyridine can lead to the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines under different conditions . Although the exact synthesis of 5-Bromo-N-(pyridin-4-yl)pyrimidin-2-amine is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of halogenated pyrimidines as starting materials and subsequent functionalization with amines .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the regioselective reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine was studied, and the product's structure was confirmed by X-ray analysis . This suggests that similar analytical methods could be used to determine the molecular structure of 5-Bromo-N-(pyridin-4-yl)pyrimidin-2-amine.
Chemical Reactions Analysis
Pyrimidine compounds can undergo various chemical reactions, including nucleophilic substitution and cyclization. The reactivity of the bromine atom in the 5-bromo-2,4-dichloro-6-methylpyrimidine allows for its displacement by ammonia, leading to substituted aminopyrimidines . Similarly, 5-Bromo-N-(pyridin-4-yl)pyrimidin-2-amine could participate in reactions with nucleophiles or serve as a precursor for cyclization reactions to form more complex heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of substituents such as bromine and pyridinyl groups can affect the compound's boiling point, solubility, and stability. While the specific properties of 5-Bromo-N-(pyridin-4-yl)pyrimidin-2-amine are not discussed in the provided papers, it can be inferred that its properties would be consistent with those of similar brominated pyrimidine compounds . These properties are crucial for the compound's handling and application in further chemical synthesis.
Scientific Research Applications
1. Application in Non-Linear Optics
- Summary of Application : This compound and its derivatives are used in the interlayer space of zirconium sulfophenylphosphonate. The arrangement of these molecules was solved by molecular simulation methods and compared with experimental results .
- Methods of Application : The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods .
- Results : The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
2. Application in Suzuki Cross-Coupling Reaction
- Summary of Application : This compound is used in the Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives .
- Methods of Application : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced these novel pyridine derivatives .
- Results : The compounds were produced in moderate to good yield. Density functional theory (DFT) studies were carried out for the pyridine derivatives using B3LYP/6-31G (d,p) basis with the help of GAUSSIAN 09 suite programme .
3. Application in Nonlinear Optics
- Summary of Application : This compound and its derivatives are used in the interlayer space of zirconium sulfophenylphosphonate. The arrangement of these molecules was solved by molecular simulation methods and compared with experimental results .
- Methods of Application : The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods .
- Results : The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
4. Application in Biological Research
- Summary of Application : Indole derivatives, which include “5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application : The specific methods of application vary depending on the specific biological activity being studied. In general, these compounds are synthesized and then tested in vitro or in vivo for their biological activity .
5. Application in Nonlinear Optics
- Summary of Application : This compound and its derivatives are used in the interlayer space of zirconium sulfophenylphosphonate. The arrangement of these molecules was solved by molecular simulation methods and compared with experimental results .
- Methods of Application : The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods .
- Results : The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
6. Application in Biological Research
- Summary of Application : Indole derivatives, which include “5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application : The specific methods of application vary depending on the specific biological activity being studied. In general, these compounds are synthesized and then tested in vitro or in vivo for their biological activity .
properties
IUPAC Name |
5-bromo-N-pyridin-4-ylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN4/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8/h1-6H,(H,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQAMMQNVDCGEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC2=NC=C(C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397694 |
Source
|
Record name | 5-bromo-N-pyridin-4-ylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine | |
CAS RN |
887433-72-9 |
Source
|
Record name | 5-bromo-N-pyridin-4-ylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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